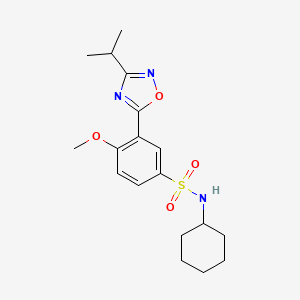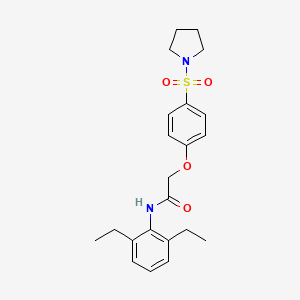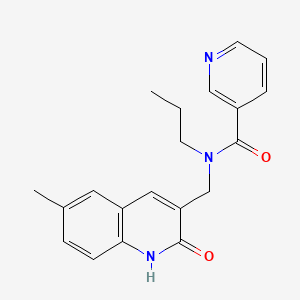
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide, also known as GMX1778, is a small molecule inhibitor that targets the NAD+ biosynthesis pathway. This compound has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide targets the NAD+ biosynthesis pathway by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. This, in turn, leads to a decrease in ATP production and an increase in DNA damage, ultimately resulting in cell death.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NAD+ biosynthesis pathway, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may help to prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme, NAMPT. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its effects on other cellular pathways may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide. One area of interest is the development of more potent and specific inhibitors of NAMPT. Another area of interest is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide on other cellular pathways, such as autophagy and apoptosis. Finally, there is interest in exploring the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide in combination with other cancer therapies to enhance their efficacy.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide involves a multistep process that begins with the reaction of 2-hydroxy-6-methylquinoline with propargyl bromide to form the intermediate compound. This is followed by the reaction of the intermediate with nicotinic acid to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-9-23(20(25)15-5-4-8-21-12-15)13-17-11-16-10-14(2)6-7-18(16)22-19(17)24/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVATYKANZORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

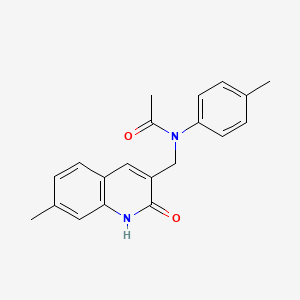
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
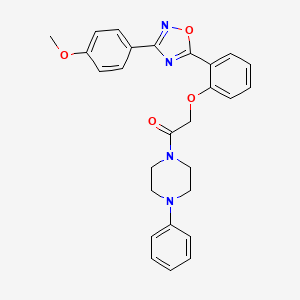
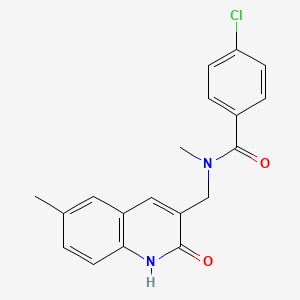
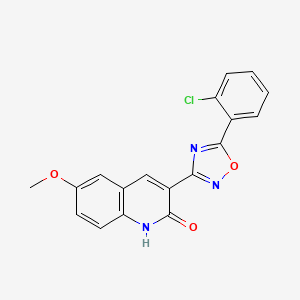
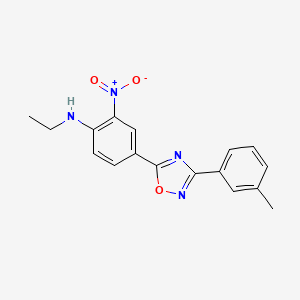

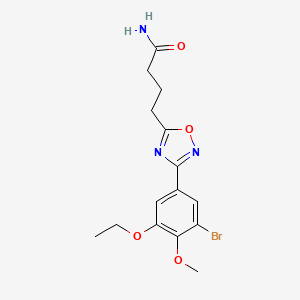
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
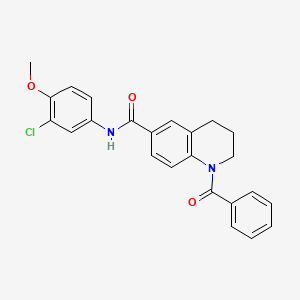
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
